REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]#[N:12].[H-].[K+].C([Li])CCC.C([O:24][B:25](OCCCC)[O:26]CCCC)CCC>C1COCC1>[C:11]([C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([B:25]([OH:26])[OH:24])[CH:3]=2)[NH:7][CH:6]=1)#[N:12] |f:1.2|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)C#N
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
[H-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
9.16 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OB(OCCCC)OCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at −78° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The mixture was removed from the cooling bath
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
carefully quenched with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was vigorously mixed with 1 N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate layers were extracted three times with 1 N sodium hydroxide
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CNC2=CC=C(C=C12)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |